molecular formula C23H18ClN3O B12496302 N-(biphenyl-4-yl)-5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

N-(biphenyl-4-yl)-5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B12496302
M. Wt: 387.9 g/mol
InChI Key: VFVAJHOJRABFMQ-UHFFFAOYSA-N
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Description

N-{[1,1’-biphenyl]-4-yl}-5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide is a complex organic compound that features a biphenyl group, a pyrazole ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,1’-biphenyl]-4-yl}-5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl and pyrazole intermediatesThe final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of amide coupling reagents and appropriate solvents .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{[1,1’-biphenyl]-4-yl}-5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

N-{[1,1’-biphenyl]-4-yl}-5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[1,1’-biphenyl]-4-yl}-5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1,1’-biphenyl]-4-yl}-5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide is unique due to its combination of a biphenyl group, a pyrazole ring, and a carboxamide functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C23H18ClN3O

Molecular Weight

387.9 g/mol

IUPAC Name

5-chloro-3-methyl-1-phenyl-N-(4-phenylphenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C23H18ClN3O/c1-16-21(22(24)27(26-16)20-10-6-3-7-11-20)23(28)25-19-14-12-18(13-15-19)17-8-4-2-5-9-17/h2-15H,1H3,(H,25,28)

InChI Key

VFVAJHOJRABFMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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